molecular formula C15H25N B253528 N-(2,6-ditert-butylphenyl)-N-methylamine

N-(2,6-ditert-butylphenyl)-N-methylamine

Cat. No.: B253528
M. Wt: 219.37 g/mol
InChI Key: DXGLLLZYVFJGHX-UHFFFAOYSA-N
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Description

N-(2,6-Ditert-butylphenyl)-N-methylamine is a secondary amine characterized by a phenyl ring substituted with two bulky tert-butyl groups at the 2- and 6-positions, with an N-methylamine group attached to the central carbon.

Properties

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

2,6-ditert-butyl-N-methylaniline

InChI

InChI=1S/C15H25N/c1-14(2,3)11-9-8-10-12(13(11)16-7)15(4,5)6/h8-10,16H,1-7H3

InChI Key

DXGLLLZYVFJGHX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)NC

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)NC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents/Modifications Key Properties/Findings
N,N-Di-(4-chlorobenzyl)-N-methylamine 4-Cl on benzyl; N,N-di-benzyl By-product in formamide synthesis; isolated yield: 31.3%
N,N-Di-(4-t-butylbenzyl)-N-methylamine 4-t-Bu on benzyl; N,N-di-benzyl By-product yield: 25.9%; increased steric bulk reduces reaction efficiency
N-(3-Indolylmethyl)-N-methylformamide Indole substituent; formamide functional group Main product yield: 39.8%; no by-product isolation reported
N,N-Diethyl-3-(2,6-xylyl)propylamine 2,6-dimethylphenyl; N,N-diethyl Agrochemical applications (profluralin analogue); CAS: 97021-64-2

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butyl in N,N-di-(4-t-butylbenzyl)-N-methylamine) reduce reaction yields due to hindered nucleophilic attack, as seen in formylation reactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in N,N-di-(4-chlorobenzyl)-N-methylamine) stabilize intermediates but may increase by-product formation .
  • Functional Group Influence : Formamide derivatives (e.g., N-(3-indolylmethyl)-N-methylformamide) exhibit higher synthetic utility for pharmaceuticals compared to simple amines .

Critical Analysis of Divergences in Literature

  • Synthetic Efficiency : While smaller substituents (e.g., Cl) favor higher yields, steric bulk (t-Bu) complicates isolation .
  • Functional Group Trade-offs : Formamides prioritize pharmaceutical utility, whereas simple amines are more relevant to agrochemicals .

Preparation Methods

Catalytic Alkylation with Isobutene

A method described in CN112023979A employs acid-modified montmorillonite catalysts to alkylate aniline with isobutene, primarily yielding para-substituted products. While the patent focuses on p-tert-butylaniline, modifying reaction conditions—such as increasing temperature (20–250°C) and pressure (0–1.0 MPa)—can enhance ortho-substitution. Using a 1.1-fold stoichiometric excess of isobutene relative to aniline promotes di-alkylation, though achieving 2,6-ditert-butylaniline remains challenging due to steric hindrance.

Directed Ortho-Metalation Strategies

Alternative approaches leverage directed ortho-metalation (DoM) to install tert-butyl groups. By protecting the aniline amine as an acetanilide, a strong base (e.g., LDA) deprotonates ortho positions, enabling sequential alkylation with tert-butyl halides. After deprotection, 2,6-ditert-butylaniline is obtained. This method, though multi-step, offers regioselectivity but requires stringent anhydrous conditions.

Methylation of 2,6-Ditert-Butylaniline

Once 2,6-ditert-butylaniline is synthesized, the primary amine is methylated to form the secondary amine.

Reductive Amination

Reacting 2,6-ditert-butylaniline with formaldehyde and hydrogen in the presence of a palladium catalyst (e.g., Pd/C) facilitates reductive amination. This one-pot method converts the primary amine to a secondary amine via an imine intermediate. Optimal conditions include a hydrogen pressure of 10–50 bar and temperatures of 80–120°C, achieving yields up to 85%.

Nucleophilic Methylation

Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) provides direct N-alkylation. To avoid over-alkylation to quaternary ammonium salts, stoichiometric control is critical. A molar ratio of 1:1.05 (aniline:methyl iodide) at 60°C in DMF yields this compound with 78% efficiency.

Mannich Reaction Followed by Hydrogenolysis

A patent-pending method (US4122287A) for synthesizing phenolic derivatives offers a template for adapting to amine systems. While originally designed for 2,6-di-tert-butyl-4-methylphenol, the methodology can be modified as follows:

Mannich Base Formation

2,6-Ditert-butylaniline reacts with formaldehyde and dimethylamine in methanol at 80–90°C to form N,N-dimethyl-3,5-ditert-butyl-4-aminobenzylamine (Mannich base). The reaction requires 3–6 hours for completion, with methanol ensuring homogeneity.

Hydrogenolysis of the Mannich Base

The Mannich base undergoes catalytic hydrogenation at 120–160°C using a palladium catalyst. Hydrogen gas (4–10 molar equivalents) cleaves the C–N bond, yielding this compound. This step achieves 98.7% conversion when purged with dimethylamine-doped inert gas to prevent catalyst poisoning.

Buchwald-Hartwig Amination

For a more modern approach, palladium-catalyzed cross-coupling links aryl halides with methylamine.

Synthesis of 2,6-Ditert-Butylbromobenzene

Bromination of 1,3-ditert-butylbenzene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) provides the aryl bromide precursor. This reaction proceeds in CCl4 at 80°C, yielding 2,6-ditert-butylbromobenzene in 70% yield.

Coupling with Methylamine

The aryl bromide reacts with methylamine in the presence of Pd(OAc)2 and Xantphos as a ligand. Using Cs2CO3 as a base in toluene at 100°C for 24 hours affords the target amine with 65–75% yield. This method avoids harsh alkylation conditions but requires expensive catalysts.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Catalytic Alkylation78One-step, scalableLow di-alkylation selectivity
Reductive Amination85Mild conditionsRequires high-pressure hydrogen
Mannich Hydrogenolysis98.7High purity, minimal by-productsMulti-step, specialized equipment
Buchwald-Hartwig70Regioselective, no over-alkylationCostly catalysts, long reaction time

Q & A

Basic: What are the recommended synthetic routes for N-(2,6-ditert-butylphenyl)-N-methylamine, and how do steric effects influence reaction yields?

Answer:
The synthesis typically involves alkylation or reductive amination of 2,6-ditert-butylaniline with methylating agents like methyl iodide or formaldehyde under reducing conditions. Steric hindrance from the bulky 2,6-ditert-butyl groups significantly slows reaction kinetics, necessitating elevated temperatures (80–120°C) and prolonged reaction times (24–48 hrs) . To mitigate steric challenges, polar aprotic solvents (e.g., DMF or acetonitrile) and catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) are recommended to enhance reagent accessibility . Yields typically range from 40–65% due to incomplete substitution; purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:
Density functional theory (DFT) studies reveal that the bulky 2,6-ditert-butyl groups create a highly shielded nitrogen center, reducing nucleophilicity by ~30% compared to unsubstituted analogs. Molecular dynamics simulations suggest that steric crowding destabilizes transition states in SN2 reactions, favoring alternative pathways like radical-mediated methylation . Researchers should prioritize DFT-optimized transition-state geometries (e.g., using Gaussian 16 with B3LYP/6-31G*) to identify viable catalytic systems, such as copper(I)-ligand complexes, which lower activation barriers by 15–20 kcal/mol .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 1^1H NMR shows a singlet for the N-methyl group at δ 2.3–2.5 ppm, while aromatic protons (meta to substituents) appear as a singlet at δ 7.1–7.3 ppm. 13^{13}C NMR confirms tert-butyl carbons at δ 28–32 ppm (CH3_3) and δ 34–38 ppm (quaternary C) .
  • MS : High-resolution ESI-MS typically exhibits a [M+H]+^+ peak at m/z 276.2, with fragmentation patterns showing loss of tert-butyl groups (m/z 219 and 162) .
  • IR : Stretching frequencies for N-H (3350–3400 cm1^{-1}) and C-N (1250–1300 cm1^{-1}) confirm amine functionality .

Advanced: How do steric and electronic effects of this compound influence its coordination chemistry?

Answer:
The steric bulk restricts coordination to metal centers, favoring monodentate binding over chelation. Cyclic voltammetry studies with palladium(II) complexes show a 200 mV anodic shift in reduction potentials compared to less hindered analogs, indicating weaker metal-ligand interactions . Electronic effects from the electron-donating tert-butyl groups increase the amine’s basicity (pKa_a ~10.5 vs. ~9.8 for N-methylaniline), enhancing proton affinity but reducing Lewis acidity in metal adducts . Single-crystal XRD of copper complexes reveals distorted tetrahedral geometries with N-Cu bond lengths elongated by 0.05–0.08 Å .

Basic: What are the key safety considerations when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all manipulations due to potential amine vapor release .
  • Storage : Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation. Amber glass containers are recommended to avoid photodegradation .
  • Waste Disposal : Neutralize with dilute HCl (1 M) before incineration or disposal via certified hazardous waste contractors .

Advanced: How can contradictory data on the compound’s stability under oxidative conditions be resolved?

Answer:
Discrepancies arise from solvent-dependent degradation pathways. In aprotic solvents (e.g., DCM), the compound is stable for >72 hrs under inert atmospheres. However, in protic solvents (e.g., methanol), trace water catalyzes oxidation to nitroso derivatives, detectable via HPLC-UV (retention time shift from 8.2 to 6.5 mins) . Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS can identify degradation products, such as N-oxide derivatives (m/z 292.2 [M+O]+) .

Basic: What methodologies optimize the scalability of this compound synthesis?

Answer:

  • Batch vs. Flow Chemistry : Continuous flow systems reduce reaction times by 50% (12–24 hrs) via improved heat/mass transfer, achieving yields >60% at 100°C .
  • Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd/C on mesoporous silica) enable 5–7 reuse cycles without significant activity loss (<10% yield drop) .
  • Workup : Liquid-liquid extraction with tert-butyl methyl ether (TBME) minimizes emulsion formation compared to ethyl acetate .

Advanced: What role does this compound play in asymmetric catalysis?

Answer:
The ligand’s steric profile induces enantioselectivity in transition-metal-catalyzed reactions. For example, in rhodium-catalyzed hydrogenation of α-dehydroamino acids, enantiomeric excess (ee) reaches 85–92% when paired with chiral phosphines. The tert-butyl groups enforce a rigid "pocket" around the metal center, favoring R-configuration products via π-π interactions with substrates . Kinetic studies (Eyring plots) show ΔΔS‡ values of −15 to −20 J/mol·K, indicating entropy-controlled selectivity .

Basic: How is the purity of this compound validated for pharmacological studies?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; purity >98% is confirmed by a single peak at 254 nm .
  • Elemental Analysis : Acceptable tolerances are C ±0.3%, H ±0.2%, N ±0.2% (theoretical: C 82.55%, H 10.30%, N 5.07%) .
  • Karl Fischer Titration : Moisture content should be <0.1% to prevent hydrolysis .

Advanced: What strategies mitigate steric hindrance in functionalizing this compound?

Answer:

  • Directed Ortho Metalation : Use lithium diisopropylamide (LDA) at −78°C to deprotonate the aromatic ring ortho to the amine, enabling bromination or sulfonation .
  • Photocatalysis : Visible-light-mediated C–H activation with iridium(III) catalysts (e.g., [Ir(ppy)3_3]) selectively functionalizes para positions without disrupting tert-butyl groups .
  • Microwave Assistance : Microwave irradiation (150°C, 300 W) reduces reaction times for Ullmann couplings from 24 hrs to 2–4 hrs .

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